An In-depth Technical Guide to 5-Chloro-1-benzothiophene-3-carbonitrile
An In-depth Technical Guide to 5-Chloro-1-benzothiophene-3-carbonitrile
This guide provides a comprehensive technical overview of 5-Chloro-1-benzothiophene-3-carbonitrile, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. This document delves into its chemical properties, synthesis, potential applications, and essential safety protocols, offering field-proven insights into its utility.
Core Compound Identity and Properties
5-Chloro-1-benzothiophene-3-carbonitrile is a substituted aromatic heterocyclic compound. The benzothiophene scaffold, which consists of a benzene ring fused to a thiophene ring, is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities.[1] The addition of a chloro group at the 5-position and a nitrile group at the 3-position creates a unique electronic and steric profile, making it a valuable intermediate for further chemical elaboration.
Physicochemical and Spectroscopic Data
The fundamental properties of 5-Chloro-1-benzothiophene-3-carbonitrile are summarized below. These data are crucial for its handling, characterization, and use in synthetic protocols.
| Property | Value | Source |
| Molecular Formula | C₉H₄ClNS | [2][3] |
| Molecular Weight | 193.65 g/mol | [3] |
| CAS Number | 16296-79-0 | [3] |
| IUPAC Name | 5-chloro-1-benzothiophene-3-carbonitrile | [3] |
| Appearance | White to off-white solid (inferred) | [4][5] |
| Purity | Typically ≥97% | |
| SMILES | ClC1=CC=C2SC=C(C#N)C2=C1 | [3] |
| InChIKey | SXWOPXJSURXXCM-UHFFFAOYSA-N | [3] |
Synthesis and Mechanistic Considerations
The synthesis of substituted benzothiophenes can be approached through various strategies.[1][6] For 5-Chloro-1-benzothiophene-3-carbonitrile, a common and effective approach involves the construction of the thiophene ring onto a pre-existing chlorinated benzene derivative.
A plausible and efficient synthetic route is a modification of the Gewald reaction, a powerful multi-component reaction for the synthesis of 2-aminothiophenes.[7][8][9] While the target molecule is not a 2-aminothiophene, related cyclization strategies can be employed. An alternative and more direct approach would be the cyclization of a suitable precursor, such as a substituted thiophenol derivative.
Proposed Synthetic Workflow
A logical synthetic pathway would start from 4-chlorothiophenol and chloroacetonitrile. The reaction proceeds via an initial S-alkylation to form an intermediate, which then undergoes an intramolecular cyclization and subsequent aromatization to yield the final product.
Caption: Proposed synthesis of 5-Chloro-1-benzothiophene-3-carbonitrile.
Experimental Protocol: Synthesis of 5-Chloro-1-benzothiophene-3-carbonitrile
This protocol describes a representative method for the laboratory-scale synthesis of the title compound.
Materials:
-
4-chlorothiophenol
-
Chloroacetonitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Intermediate Synthesis: a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF. b. Carefully add sodium hydride (1.1 equivalents) to the THF with stirring. c. Cool the suspension to 0 °C in an ice bath. d. Slowly add a solution of 4-chlorothiophenol (1.0 equivalent) in anhydrous THF to the NaH suspension. e. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. f. Cool the reaction mixture back to 0 °C and add chloroacetonitrile (1.1 equivalents) dropwise. g. Allow the reaction to proceed at room temperature overnight. h. Quench the reaction by the slow addition of water. i. Extract the aqueous layer with dichloromethane (3x). j. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude (4-chlorophenylthio)acetonitrile intermediate.
-
Cyclization and Aromatization: a. To the crude intermediate, add polyphosphoric acid (PPA) (10-20 fold excess by weight). b. Heat the mixture to 80-100 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). c. Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. d. Extract the resulting slurry with ethyl acetate (3x). e. Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: a. Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent. b. Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 5-Chloro-1-benzothiophene-3-carbonitrile as a solid.
Applications in Research and Drug Development
The benzothiophene scaffold is a cornerstone in medicinal chemistry, appearing in drugs with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]
-
Antimicrobial Agents: Benzothiophene derivatives have been investigated as potent antimicrobial agents, particularly against multidrug-resistant bacteria like Staphylococcus aureus.[10] The acylhydrazone derivatives of benzothiophenes have shown promising results.[10]
-
Enzyme Inhibitors: The rigid, planar structure of the benzothiophene ring system makes it an excellent scaffold for designing enzyme inhibitors. For instance, certain derivatives are used in the synthesis of direct inhibitors of factor Xa, which are important anticoagulants.
-
Receptor Modulation: Benzothiophene-based molecules can act as modulators of nuclear receptors, which are key targets in the treatment of metabolic diseases like diabetes.
-
Oncology: The benzothiophene nucleus is a key component of various compounds being investigated as angiogenesis inhibitors, a critical strategy in cancer therapy.[11]
The presence of the nitrile group at the 3-position provides a versatile chemical handle for further derivatization, allowing for the exploration of a large chemical space in drug discovery programs. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, each leading to new classes of compounds with potentially different biological activities.
Caption: Logical relationships of the compound's utility in drug discovery.
Safety, Handling, and Storage
As with any chemical compound, proper safety precautions must be observed when handling 5-Chloro-1-benzothiophene-3-carbonitrile.
-
Hazard Identification: Based on data for structurally related compounds such as Benzo[b]thiophene-3-carbonitrile and 5-Bromo-1-benzothiophene, this compound should be considered harmful if swallowed and may cause skin and eye irritation.[4][12] Inhalation of dust should be avoided.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat. When handling the solid material outside of a fume hood, a dust mask or respirator may be necessary.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
In case of exposure, follow standard first-aid procedures. For eye contact, flush with plenty of water for at least 15 minutes. For skin contact, wash with soap and water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[4]
Conclusion
5-Chloro-1-benzothiophene-3-carbonitrile is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its robust chemical nature, combined with the versatility of the benzothiophene scaffold and the reactive nitrile group, makes it a compound of high interest for medicinal chemists and drug development professionals. The synthetic route presented, along with the safety and handling guidelines, provides a solid foundation for its use in a research and development setting.
References
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Synthesis and Anti-microbial Screening of N-(3-cyano-4,5,6,7-tetrahydro-1 benzothiophen-2-yl)-2-(arylphenyl)acetamide. Der Pharma Chemica. Available at: [Link]
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Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. PubMed Central (PMC). Available at: [Link]
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Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PubMed Central (PMC). (2022-01-14). Available at: [Link]
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First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction. PubMed. Available at: [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Available at: [Link]
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Benzothiophene synthesis. Organic Chemistry Portal. Available at: [Link]
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A green chemistry approach to gewald reaction. Der Pharma Chemica. Available at: [Link]
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Material Safety Data Sheet - 5-Bromo-1-benzothiophene, 97%. Cole-Parmer. Available at: [Link]
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Synthesis and characterization of steroidal, anellated aminothiophenes by Gewald reaction. ResearchGate. (2022-09-02). Available at: [Link]
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5-CHLORO-1-BENZOTHIOPHENE-3-CARBONITRILE | CAS 16296-79-0. Matrix Fine Chemicals. Available at: [Link]
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